2,2-dichloro-N-(4-methylphenyl)acetamide
Overview
Description
2,2-dichloro-N-(4-methylphenyl)acetamide: is a chemical compound with the molecular formula C9H9Cl2NO . It is a derivative of p-acetotoluidide, where two chlorine atoms are substituted at the 2,2 positions. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dichloro-N-(4-methylphenyl)acetamide typically involves the chlorination of p-acetotoluidide. One common method is the use of 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) as a chlorinating agent. The reaction is carried out in the presence of a catalyst such as silica gel and a solvent like methanol. The mixture is heated under reflux conditions for about an hour to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2,2-dichloro-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove chlorine atoms or convert the acetyl group to an amine.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or dechlorinated products.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2,2-dichloro-N-(4-methylphenyl)acetamide is utilized in various scientific research fields, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Used in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,2-dichloro-N-(4-methylphenyl)acetamide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It may also interact with cellular pathways, affecting various biochemical processes .
Comparison with Similar Compounds
p-Acetotoluidide: The parent compound without chlorine substitutions.
2,3’-Dichloro-p-acetotoluidide: A similar compound with chlorine substitutions at different positions.
Alpha-hydroxyimino-p-acetotoluidide: A derivative with an additional hydroxyimino group.
Uniqueness: 2,2-dichloro-N-(4-methylphenyl)acetamide is unique due to its specific chlorine substitutions, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications in research and industry .
Properties
IUPAC Name |
2,2-dichloro-N-(4-methylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO/c1-6-2-4-7(5-3-6)12-9(13)8(10)11/h2-5,8H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPIGRQVPOZXDDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80182631 | |
Record name | p-Acetotoluidide, 2,2-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80182631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2842-11-7 | |
Record name | 2,2-Dichloro-N-(4-methylphenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2842-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Acetotoluidide, 2,2-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002842117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2-Dichloro-p-acetotoluidide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15837 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p-Acetotoluidide, 2,2-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80182631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-DICHLORO-N-P-TOLYL-ACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can be inferred about the structure of 2,2-Dichloro-N-(4-methylphenyl)acetamide from the provided research?
A1: The research states that the structure of 2,2-Dichloro-N-(3,5-dimethylphenyl)acetamide resembles other acetanilides, including 2,2-dichloro-N-phenylacetamide, 2,2-dichloro-N-(2-methylphenyl)acetamide, 2,2-dichloro-N-(3-methylphenyl)acetamide, this compound, and N-(3,5-dimethylphenyl)acetamide, with similar bond parameters []. This suggests that this compound likely shares a similar core structure with these compounds, featuring a benzene ring substituted with a methyl group at the para position and an acetamide group with two chlorine atoms at the alpha carbon.
Q2: Can we expect this compound to exhibit hydrogen bonding similar to the compound described in the research?
A2: The research mentions that the molecules in 2,2-Dichloro-N-(3,5-dimethylphenyl)acetamide are linked into infinite chains through N—H⋯O and C—H⋯O hydrogen bonding []. Given the structural similarities, it's plausible that this compound might also exhibit similar hydrogen bonding patterns, but further research would be needed to confirm this.
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